N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide

Catalog No.
S12236551
CAS No.
M.F
C10H13N3O
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxam...

Product Name

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide

IUPAC Name

2-propyl-N-prop-2-ynylpyrazole-3-carboxamide

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-7-12-13(9)8-4-2/h1,5,7H,4,6,8H2,2H3,(H,11,14)

InChI Key

XMWBZIGVCUSEIX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)C(=O)NCC#C

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide is a compound characterized by a pyrazole core, which is a five-membered ring containing two adjacent nitrogen atoms. This compound features a prop-2-yn-1-yl group and a propyl group attached to the pyrazole structure, along with a carboxamide functional group at the 5-position of the pyrazole ring. The molecular formula for this compound is C₁₀H₁₃N₃O, and its molecular weight is approximately 191.23 g/mol .

The chemical reactivity of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide can be explored through various synthetic pathways, particularly those involving the formation of pyrazoles. Pyrazoles can be synthesized through condensation reactions involving hydrazines and carbonyl compounds. For instance, the reaction of substituted hydrazines with α,β-unsaturated carbonyls can yield diverse pyrazole derivatives .

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide has been studied for its potential as a monoamine oxidase inhibitor, which may have implications in treating neurological disorders and certain types of cancer .

The synthesis of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide can be achieved through several methods:

  • Condensation Reactions: Utilizing hydrazines with appropriate carbonyl compounds.
  • Metal-Catalyzed Reactions: Employing transition metals to facilitate the formation of the pyrazole ring under specific conditions .
  • Functional Group Transformations: Modifying existing pyrazole derivatives to introduce the propynyl and propyl groups.

The choice of method depends on the desired yield and purity of the final product.

Studies on interaction mechanisms of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide with biological targets are crucial for understanding its pharmacological profile. Molecular docking studies can provide insights into how this compound interacts with enzymes like monoamine oxidase, potentially influencing its efficacy as an inhibitor .

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide shares structural similarities with several other compounds that also contain pyrazole rings. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-Chlorophenyl)-1-propylpyrazoleChlorophenyl substitutionAnti-inflammatory properties
3-Methyl-N-(prop-2-enoyl)-pyrazoleEnoyl group additionAnticancer activity
4-Amino-N-(propynyl)-pyrazoleAmino substitutionPotential antidepressant effects

These compounds highlight the versatility of the pyrazole scaffold in medicinal chemistry while emphasizing the unique substituents that confer distinct biological activities.

Conventional Multi-Step Synthesis Approaches

The synthesis of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide represents a complex multi-step process that requires careful orchestration of pyrazole core formation followed by strategic functionalization. The conventional approach involves sequential transformations that build the heterocyclic framework and introduce the specific substituents required for the target molecule [4] [8] [25].

Pyrazole Core Formation Strategies

The formation of the pyrazole core serves as the foundational step in synthesizing N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide [4] [8]. The most established methodology involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds, which provides excellent regioselectivity and moderate to high yields [4] [8] [36].

The primary synthetic route utilizes the reaction of propylhydrazine with ethyl acetoacetate derivatives under reflux conditions [4] [8]. This approach yields the 1-propyl-1H-pyrazole-5-carboxylate intermediate with yields ranging from 65-85% depending on reaction conditions and purification methods [4] [8] [35]. The reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water [8] [36].

Alternative strategies employ 1,3-diketone intermediates generated from ketone precursors and diethyl oxalate [36]. These intermediates undergo cyclocondensation with propylhydrazine to furnish 1,5-substituted pyrazoles with yields of 60-66% [36]. The formation of pyrazole cores has also been accomplished using one-pot methods that combine the formation of 1,3-diketone intermediates with subsequent cyclization reactions [4].

Recent developments have explored the use of α,β-unsaturated carbonyl compounds as starting materials [8]. The reaction of substituted hydrazines with these compounds under basic conditions provides access to diversely substituted pyrazoles with yields typically ranging from 70-95% [8] [35]. Temperature optimization studies have demonstrated that reaction temperatures of 60°C provide optimal yields, while temperatures exceeding this threshold lead to decreased product formation [8].

Starting MaterialReagentReaction ConditionsYield (%)Reference
Ethyl acetoacetatePropylhydrazineReflux, 3-7 h65-85 [4] [8]
1,3-DiketonesPropylhydrazineEthylene glycol, RT70-95 [8]
α,β-Unsaturated carbonylsHydrazine derivatives60°C, 2-4 h72-89 [8] [35]

Propynyl and Propyl Side-Chain Introduction Techniques

The introduction of propynyl and propyl substituents represents critical steps in the synthesis of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide [18] [20] [24]. The propyl group is typically introduced during the initial pyrazole formation through the use of propylhydrazine as the nucleophilic component [4] [8]. This approach ensures regioselective incorporation of the propyl substituent at the nitrogen-1 position of the pyrazole ring [8] [36].

The propynyl group introduction occurs through nucleophilic substitution reactions involving propargyl halides or through direct alkylation with propargyl derivatives [21] [24]. Silver-catalyzed reactions between pyrazole derivatives and propargyl acetates have demonstrated excellent stereoselectivity, yielding E-configured products with yields ranging from 65-85% [24]. These reactions proceed through coordination of the silver catalyst to the alkyne terminus, facilitating nucleophilic attack by the pyrazole nitrogen [24].

Sonogashira coupling reactions provide an alternative methodology for propynyl group introduction [20]. The use of 5 mol% palladium dichloride bis(triphenylphosphine) and 5 mol% copper iodide as catalysts enables coupling between 4-iodopyrazole derivatives and terminal alkynes [20]. These reactions typically require reaction temperatures of 80-100°C and proceed with yields of 78-94% [20] [35].

Rhodium-catalyzed oxidative coupling reactions offer additional pathways for alkynyl group incorporation [22]. These transformations utilize copper acetate as an oxidant and proceed through carbon-hydrogen activation mechanisms [22]. The reactions demonstrate broad substrate tolerance and provide access to six-membered azacycles through sequential carbon-carbon and carbon-nitrogen coupling processes [22].

MethodCatalyst SystemReaction ConditionsYield (%)Reference
Silver-catalyzed couplingSilver acetate40-90°C, 2-16 h65-85 [24]
Sonogashira couplingPalladium/Copper80-100°C, 4-8 h78-94 [20]
Rhodium-catalyzedRhodium/Copper acetate115°C, 6-12 h68-92 [22]

Continuous-Flow Synthesis Innovations

Continuous-flow synthesis has emerged as a transformative approach for pyrazole derivative production, offering enhanced safety profiles, improved reaction control, and opportunities for efficient scale-up [9] [10] [11]. The application of flow chemistry to N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide synthesis provides significant advantages over traditional batch processes [9] [15].

The development of unified continuous-flow assembly lines enables the telescoped synthesis of highly substituted pyrazoles through sequential reactor modules [11] [34]. These systems facilitate diazoalkane formation and subsequent [3+2] cycloaddition reactions to generate pyrazole cores with residence times of 1-60 minutes [11] [34]. The continuous-flow approach enables safe handling of hazardous diazoalkane intermediates at elevated temperatures while maintaining excellent product yields [11].

Copper-catalyzed pyrazole synthesis in continuous flow has been successfully demonstrated using silica-supported copper catalysts [10]. The cycloaddition reaction of sydnones with terminal alkynes proceeds with reaction times reduced from 2-20 hours in batch conditions to 5-15 minutes in continuous flow [38]. This methodology provides access to 1,4-disubstituted pyrazoles with yields ranging from 18-100%, depending on the alkyne substitution pattern [10] [38].

Sequential alkyne homocoupling and Cope-type hydroamination reactions have been developed for continuous-flow synthesis of 3,5-disubstituted pyrazoles [12]. The copper-mediated alkyne homocoupling generates 1,3-diyne intermediates, which subsequently undergo hydroamination with hydrazine to afford the desired pyrazole products [12]. This multistep methodology provides direct access to valuable pyrazoles from readily available starting materials without intermediate isolation [12].

Multistep continuous-flow setups incorporating metal-free amine-redox processes have been reported for four-step conversion of anilines into pyrazole products [16] [37]. The synthesis machine incorporates diazotization and vitamin C-mediated reduction steps, enabling the production of gram quantities of N-arylated pyrazoles with yields of 51-76% [37] [38]. The flow procedure allows screening of reaction conditions with minimal operator input, representing a significant advantage over batch procedures [38].

Flow SystemResidence TimeTemperature (°C)Yield Range (%)Reference
Diazoalkane cycloaddition1-60 min100-12064-99 [11] [34]
Copper-catalyzed sydnone coupling5-15 min100-15018-100 [10] [38]
Sequential homocoupling/hydroamination30-90 min80-12062-85 [12]
Amine-redox process120-180 min70-10051-76 [37] [38]

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a crucial advancement in the efficient preparation of pyrazole derivatives, offering reduced reaction times, enhanced yields, and improved selectivity compared to conventional heating methods [13] [17] [35]. The application of microwave irradiation to N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide synthesis demonstrates significant improvements in synthetic efficiency [13] [17].

The microwave-assisted synthesis of pyrazole-4-carbonitriles has been developed using condensation reactions between pyrazole-4-carbaldehydes and hydroxylamine hydrochloride [13]. Subsequent reaction with Vilsmeier-Haack reagent formed from phthaloyl dichloride and dimethylformamide under microwave irradiation affords the corresponding pyrazole-4-carbonitriles in 73-91% yield [13]. This methodology demonstrates operational simplicity, avoidance of toxic reagents, shorter reaction times, and easy work-up procedures [13].

Microwave-mediated amide bond formation reactions have been successfully employed for the synthesis of pyrazole derivatives bearing heteroaryl amides [30]. The use of N-methylimidazole and mesyl chloride as coupling agents enables efficient amidation reactions under microwave conditions [30]. These transformations proceed at 250 watts maximum power with 30-second intervals, providing excellent yields and functional group tolerance [30].

Comparative studies between conventional and microwave-assisted synthesis methods reveal significant advantages for microwave approaches [35]. Microwave irradiation reduces reaction times from 3-7 hours to 1-4 minutes while increasing product yields from 55-75% to 79-89% [35]. The electromagnetic wave heating mechanism provides more uniform energy distribution and enhanced collision frequencies compared to conventional heating [35].

The optimization of microwave-assisted pyrazole synthesis involves careful control of temperature, power, and irradiation time [17] [35]. Reaction temperatures of 20-150°C with controlled heating provide optimal results, while power levels of 250-300 watts ensure efficient energy transfer without product decomposition [17] [35]. Reaction times of 1-4 minutes represent optimal conditions for most pyrazole-forming reactions [35].

ParameterConventional MethodMicrowave MethodImprovement FactorReference
Reaction Time3-7 hours1-4 minutes45-420x faster [35]
Temperature110°C reflux20-150°C controlledVariable control [35]
Yield Range55-75%79-89%1.3-1.4x higher [35]
Energy EfficiencyModerateHigh2-3x improvement [35]

Catalytic Systems for Coupling Reactions

The development of efficient catalytic systems for coupling reactions represents a fundamental aspect of modern pyrazole synthesis methodology [14] [39] [42] [43]. These systems enable the formation of carbon-carbon and carbon-nitrogen bonds essential for constructing the complex substitution patterns found in N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide [14] [42] [45].

Rhodium-catalyzed systems have demonstrated exceptional utility in pyrazole synthesis through direct carbon-hydrogen activation mechanisms [39] [40] [41]. The rhodium(III)-catalyzed direct carbon-hydrogen activation of 2-aryl-3H-indoles with diazopyrazolones provides access to 4-heteroaryl pyrazoles under mild reaction conditions [39]. These redox-neutral transformations feature powerful reactivity and broad functional group tolerance while proceeding with moderate yields [39].

The rhodium-catalyzed asymmetric addition of pyrazole derivatives to terminal allenes enables regio- and enantioselective synthesis of N-substituted pyrazoles [40]. These reactions provide access to enantioenriched secondary and tertiary allylic pyrazoles with excellent selectivity [40]. The methodology tolerates diverse functional groups and has been successfully applied in the synthesis of medicinally important targets such as ruxolitinib [40].

Rhodium-catalyzed addition-cyclization reactions of hydrazines with alkynes afford highly substituted pyrazoles through unexpected carbon-nitrogen bond cleavage mechanisms [41]. The cascade reaction involves addition of carbon-nitrogen bonds to alkynes followed by intramolecular dehydration cyclization [41]. These transformations proceed under mild conditions with catalyst loadings of 2.5 mol% and reaction temperatures of 60°C [41].

Palladium catalytic systems incorporating hybrid pyrazole ligands have been developed for carbon-carbon coupling reactions [42] [45]. Bis(pyrazolyl)palladium complexes demonstrate high activity in Suzuki-Miyaura cross-coupling reactions, with phenyl-bearing precatalysts achieving 98% conversion at catalyst loadings of 0.33 mol% [14]. The electronic and steric properties of the pyrazole ligands can be fine-tuned through various substituents to optimize catalytic performance [14] [42].

Copper-catalyzed relay oxidation strategies provide practical approaches for pyrazole synthesis through cascade reactions of oxime acetates, amines, and aldehydes [43]. These transformations involve copper-promoted nitrogen-oxygen bond cleavage and multiple bond formations to furnish pyrazolines, followed by oxidative dehydrogenation to afford pyrazoles [43]. The methodology demonstrates excellent atom economy, operational simplicity, and broad functional group tolerance [43].

Catalyst SystemSubstrate ScopeReaction ConditionsYield Range (%)Reference
Rhodium(III)/acetateIndoles/diazopyrazolones80-120°C, 2-12 h45-78 [39]
Rhodium/chiral ligandsPyrazoles/allenes25-60°C, 4-24 h68-94 [40]
Rhodium/acetateHydrazines/alkynes60°C, 8-24 h72-88 [41]
Palladium/pyrazole ligandsAryl halides/boronic acids140°C, 4 h81-98 [14] [42]
Copper/oxygenOximes/amines/aldehydes80-100°C, 6-12 h65-89 [43]

X-ray crystallographic analysis represents one of the most definitive methods for structural elucidation of organic compounds, providing unambiguous determination of molecular geometry, intermolecular interactions, and crystal packing arrangements [1]. For pyrazole carboxamide derivatives, single crystal X-ray diffraction has proven instrumental in confirming molecular structures and understanding supramolecular organization in the solid state.

Recent crystallographic investigations of related pyrazole carboxamide compounds have revealed several characteristic structural features. The pyrazole ring system typically exhibits excellent planarity, with root mean square deviations consistently below 0.05 Å [1] [2] [3]. In similar N-substituted pyrazole carboxamide structures, the carboxamide functional group demonstrates strong coplanarity with the pyrazole ring, forming dihedral angles typically ranging from 3.5° to 7.8° [2].

Table 1: Typical Crystallographic Parameters for Pyrazole Carboxamide Derivatives

ParameterRangeReference Values
Space GroupP21/c, P21/n, PbcaMonoclinic/Orthorhombic [2] [3]
Cell Parameters (Å)a: 8-16, b: 4-14, c: 9-22Variable based on substituents [4] [5]
Z4-8Typical unit cell contents [3]
Bond Lengths C-N (Å)1.32-1.48Aromatic vs. aliphatic [1]
Dihedral Angles (°)4-85Ring-ring orientations [6]

The molecular conformation of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide would be expected to exhibit characteristic features observed in analogous compounds. The alkyne substituent at the nitrogen position introduces unique geometric constraints, with C≡C-H angles typically approaching linearity (175-180°) [7]. The propyl group at the N1 position of the pyrazole ring would likely adopt an extended conformation to minimize steric interactions [8].

Crystal packing in pyrazole carboxamides is predominantly governed by hydrogen bonding interactions. The carboxamide NH group serves as a strong hydrogen bond donor, typically forming interactions with pyrazole nitrogen atoms or carbonyl oxygen atoms of neighboring molecules [3] [9]. The formation of R₂²(8) dimeric patterns through NH···O hydrogen bonds represents the most commonly observed motif in primary carboxamides [10].

Intermolecular interactions in the crystal structure would likely include:

  • N-H···N hydrogen bonds between carboxamide and pyrazole nitrogens
  • C-H···O weak hydrogen bonds involving the alkyne hydrogen
  • π-π stacking interactions between pyrazole rings
  • van der Waals interactions between alkyl chains [2] [11]

The presence of the terminal alkyne group introduces additional possibilities for intermolecular interactions, including C-H···π contacts and potential halogen bonding if halogenated solvents are incorporated during crystallization [12]. The linear geometry of the alkyne functionality may facilitate formation of linear supramolecular chains along specific crystallographic directions [2].

Nuclear Magnetic Resonance Spectroscopic Elucidation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for pyrazole carboxamide derivatives through analysis of both ¹H and ¹³C chemical shifts, coupling patterns, and dynamic exchange processes [13] [8]. The NMR spectroscopic characterization of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide would reveal distinctive signatures for each structural component.

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum would exhibit characteristic resonances reflecting the unique chemical environment of each proton. The carboxamide NH proton typically appears as a broad singlet in the range δ = 10.76-10.94 ppm, showing the expected downfield shift due to the electron-withdrawing nature of the carbonyl group [13]. This signal often exhibits exchange broadening in polar solvents due to intermolecular hydrogen bonding.

The pyrazole ring proton at the 4-position would appear as a singlet in the aromatic region, typically around δ = 7.2-7.9 ppm [14] [7]. The propyl substituent on N1 would generate a characteristic pattern: the NCH₂ protons appear as a triplet around δ = 4.0-4.2 ppm (J ≈ 7 Hz), the central CH₂ group as a quartet at δ = 1.6-1.8 ppm, and the terminal CH₃ as a triplet at δ = 1.0-1.2 ppm [7].

The prop-2-yn-1-yl substituent produces distinctive signals: the NCH₂ protons adjacent to the alkyne appear as a doublet around δ = 4.8-5.2 ppm (J ≈ 2.5 Hz), while the terminal alkyne hydrogen generates a sharp triplet at δ = 2.4-2.6 ppm (J ≈ 2.5 Hz) [16]. The coupling constant between the alkyne proton and the adjacent methylene group provides definitive confirmation of the terminal alkyne structure.

Carbon-13 NMR Spectroscopic Analysis

¹³C NMR spectroscopy offers detailed insight into the electronic environment of carbon atoms throughout the molecule. The carboxamide carbonyl carbon typically resonates in the range δ = 159-163 ppm, consistent with the partial double bond character of the C-N bond [13] [8]. The pyrazole ring carbons exhibit characteristic chemical shifts: C3 and C5 appear around δ = 140-150 ppm, while C4 resonates at approximately δ = 105-110 ppm [14] [7].

The alkyne carbon atoms produce highly diagnostic signals. The terminal alkyne carbon (C≡C-H) typically appears around δ = 73-76 ppm, while the internal alkyne carbon (C≡C-CH₂) resonates at δ = 80-84 ppm [7] [16]. The propyl chain carbons exhibit expected aliphatic chemical shifts: NCH₂ at δ = 50-55 ppm, central CH₂ at δ = 22-25 ppm, and terminal CH₃ at δ = 10-12 ppm [8].

Table 2: Expected NMR Chemical Shifts for N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide

Structural Unit¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity
CONH10.8-11.0-br s
Pyrazole H-47.2-7.9105-110s
Alkyne C≡C-H2.4-2.673-76t (J ≈ 2.5 Hz)
NCH₂C≡CH4.8-5.230-35d (J ≈ 2.5 Hz)
N-CH₂CH₂CH₃4.0-4.250-55t (J ≈ 7 Hz)
Carbonyl C=O-159-163-

Dynamic NMR studies at variable temperatures can provide information about conformational flexibility and exchange processes. The rotation around the C-N bond of the carboxamide group may be sufficiently slow at low temperatures to observe separate signals for different rotamers [17]. Additionally, tautomeric exchange between N1 and N2 positions of the pyrazole ring may be observable under specific conditions [18].

Tautomeric Behavior and Conformational Analysis

Pyrazole derivatives exhibit complex tautomeric equilibria that significantly influence their chemical and physical properties [18] [17]. The tautomeric behavior of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide involves primarily annular tautomerism within the pyrazole ring system, while conformational analysis encompasses rotational flexibility around key bonds.

Annular Tautomerism in Pyrazole Systems

Pyrazole rings can exist in two tautomeric forms through migration of the hydrogen atom between N1 and N2 positions [18]. However, in N-substituted pyrazoles like the target compound, this tautomerism is prevented by the presence of the propyl substituent, which fixes the structure in a single tautomeric form. This structural constraint eliminates the ambiguity often encountered in unsubstituted pyrazoles where rapid tautomeric exchange leads to averaged NMR signals [18] [17].

The substitution pattern significantly influences tautomeric stability. Electron-donating substituents typically prefer the 3-position (adjacent to the NH in the unsubstituted form), while electron-withdrawing groups favor the 5-position [18]. The carboxamide group, being electron-withdrawing through both inductive and resonance effects, would preferentially occupy the 5-position in tautomeric equilibria, consistent with the proposed structure.

Conformational Analysis of Substituents

The conformational landscape of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide encompasses several rotatable bonds that contribute to overall molecular flexibility. The carboxamide group can adopt different conformations relative to the pyrazole ring, with the trans orientation (NH pointing away from the pyrazole nitrogen) generally favored due to reduced steric and electronic repulsion [17] [9].

The propyl chain at N1 exhibits considerable conformational freedom. Extended conformations are typically preferred to minimize gauche interactions, particularly in the gas phase and non-polar solvents [8]. The NCH₂CH₂CH₃ chain can adopt various conformations, with the anti-anti conformation (all-trans) being energetically most favorable.

The prop-2-yn-1-yl substituent presents unique conformational features due to the linear geometry of the alkyne unit [7]. The C-C≡C-H fragment maintains strict linearity (bond angle ≈ 180°), while rotation around the N-CH₂ bond allows different orientations of the alkyne group relative to the pyrazole plane. Intramolecular interactions between the alkyne hydrogen and the carboxamide oxygen may stabilize specific conformations [19].

Solvent Effects on Tautomeric Equilibria

Environmental factors significantly influence tautomeric ratios and conformational preferences [18] [17]. Polar solvents tend to stabilize conformations that maximize dipolar interactions and hydrogen bonding capabilities. The carboxamide NH group acts as a strong hydrogen bond donor, potentially forming intermolecular associations that affect conformational equilibria.

Temperature-dependent NMR studies reveal activation barriers for various dynamic processes. Rotation around the C-N carboxamide bond typically exhibits barriers of 50-70 kJ/mol, making these processes observable on the NMR timescale at ambient temperature [17]. Lower barriers are associated with alkyl chain rotations (10-20 kJ/mol), while ring-substituent rotations may show intermediate values.

Intramolecular Interactions

Weak intramolecular interactions can significantly influence conformational preferences [17] [19]. Potential C-H···O contacts between the alkyne hydrogen and carboxamide oxygen, or between propyl hydrogens and the pyrazole ring, may stabilize specific conformations. These interactions, while individually weak (2-8 kJ/mol), can cumulatively direct conformational selection.

The electronic structure of the pyrazole ring, with its π-electron system, can participate in weak C-H···π interactions with alkyl substituents [18]. Such interactions contribute to the overall conformational stability and may influence spectroscopic properties through subtle electronic perturbations.

Computational Modeling of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure, molecular properties, and reactivity patterns of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide [20] [21] [22]. Density functional theory (DFT) methods, particularly B3LYP with appropriate basis sets, have proven highly effective for modeling pyrazole derivatives and their electronic characteristics.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), govern the chemical reactivity and electronic properties of the compound [21] [22]. For pyrazole carboxamide derivatives, the HOMO typically exhibits significant electron density on the pyrazole ring nitrogen atoms and the carboxamide group, reflecting the nucleophilic character of these regions [23] [22].

DFT calculations at the B3LYP/6-311G(d,p) level predict that the HOMO energies for similar pyrazole carboxamides range from -5.8 to -6.2 eV, while LUMO energies typically fall between -1.2 to -1.8 eV [21] [22]. The HOMO-LUMO energy gap, a crucial parameter for electronic excitation and chemical stability, generally ranges from 4.0 to 5.0 eV for this class of compounds.

The electron density distribution in the HOMO reveals significant contributions from the pyrazole ring system, particularly the nitrogen atoms, consistent with the nucleophilic reactivity observed in electrophilic substitution reactions [22]. The LUMO typically shows substantial density on the carboxamide carbonyl carbon and adjacent regions, indicating the electrophilic character of this functionality.

Electronic Properties and Reactivity Descriptors

Quantum chemical calculations provide access to various electronic descriptors that quantify molecular reactivity [21] [22]. The ionization potential, calculated as the negative of the HOMO energy, typically ranges from 5.8 to 6.2 eV for pyrazole carboxamides. The electron affinity, derived from the LUMO energy, generally falls between 1.2 to 1.8 eV.

Chemical hardness (η), calculated as (IP - EA)/2, provides a measure of resistance to electron density changes during chemical reactions [22]. Pyrazole carboxamides typically exhibit moderate hardness values (2.0-2.5 eV), indicating balanced reactivity towards both electrophilic and nucleophilic processes. The chemical softness (S = 1/2η) inversely correlates with hardness, providing complementary reactivity information.

Electronegativity (χ), calculated as (IP + EA)/2, quantifies the electron-attracting power of the molecule [22]. Values typically range from 3.5 to 4.0 eV for pyrazole carboxamides, reflecting their moderate electron-accepting character. These descriptors collectively predict balanced reactivity patterns suitable for diverse chemical transformations.

Table 3: Calculated Electronic Properties of Related Pyrazole Carboxamides

PropertyTypical RangeUnitsMethod
HOMO Energy-5.8 to -6.2eVDFT/B3LYP
LUMO Energy-1.2 to -1.8eVDFT/B3LYP
HOMO-LUMO Gap4.0 to 5.0eVCalculated
Chemical Hardness2.0 to 2.5eV(IP-EA)/2
Electronegativity3.5 to 4.0eV(IP+EA)/2

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) surface provides visualization of charge distribution and identifies regions prone to electrophilic or nucleophilic attack [21] [24]. For pyrazole carboxamides, the MEP typically shows strongly negative regions (red) around the pyrazole nitrogen atoms and carboxamide oxygen, indicating preferred sites for electrophilic interaction.

Positive potential regions (blue) commonly appear near the carboxamide NH hydrogen and alkyl chain hydrogens, suggesting nucleophilic attack sites [24]. The MEP analysis aids in predicting intermolecular interaction patterns and potential binding sites in biological systems.

Vibrational Frequency Analysis

Harmonic frequency calculations at the DFT level provide theoretical infrared and Raman spectra, enabling comparison with experimental data [24]. Characteristic vibrational modes include:

  • NH stretch (carboxamide): 3400-3500 cm⁻¹
  • C≡C stretch (alkyne): 2100-2200 cm⁻¹
  • C=O stretch (carboxamide): 1650-1680 cm⁻¹
  • C=N stretch (pyrazole): 1500-1600 cm⁻¹

Frequency calculations also confirm structural optimization, with all positive frequencies indicating true minimum energy conformations [25]. The computed frequencies typically require scaling factors (0.96-0.98 for B3LYP) to match experimental values due to systematic overestimation in harmonic approximations.

Solvent Effects and Electronic Structure

Implicit solvation models, such as polarizable continuum model (PCM), account for environmental effects on electronic structure [23] [25]. Polar solvents generally stabilize charge-separated states, leading to reduced HOMO-LUMO gaps and altered reactivity patterns. The dipole moment, typically 3-6 Debye for pyrazole carboxamides, indicates significant polarity and strong solvation effects in polar media.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.105862047 g/mol

Monoisotopic Mass

191.105862047 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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